4-Chlorofuro[2,3-d]pyridazine
Description
Historical Context of Fused Heterocyclic Systems in Chemical Synthesis
The exploration of heterocyclic chemistry dates back to the 1800s, marking its emergence alongside the broader field of organic chemistry. researchgate.net Early discoveries, such as the synthesis of alloxan (B1665706) from uric acid in 1818, laid the groundwork for understanding these complex molecules. researchgate.net Over the decades, the focus has expanded to include a vast array of fused heterocyclic systems, such as quinolines, indoles, and benzofurans. nou.edu.ngslideshare.net The development of novel synthetic strategies has been pivotal in advancing the field, enabling chemists to construct increasingly complex and functionalized fused ring systems with greater efficiency and selectivity. fiveable.me
Contemporary Significance of Furo[2,3-d]pyridazine Scaffolds in Medicinal Chemistry Research
In modern medicinal chemistry, the furo[2,3-d]pyridazine scaffold and its derivatives have garnered considerable attention. This is due to their structural similarity to endogenous purines, which allows them to interact with a wide range of biological targets. mdpi.comresearchgate.net Furo[2,3-d]pyrimidine (B11772683) derivatives, a closely related class, have shown potential as antiviral and antitumor agents. mdpi.comresearchgate.net The furo[2,3-d]pyridazine core is considered a "privileged scaffold," meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This versatility makes it a valuable starting point for the design and development of new therapeutic agents. bohrium.comnih.gov Research has demonstrated that derivatives of the furo[2,3-d]pyrimidine scaffold can act as potent inhibitors of key cellular signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer. rsc.org
Elucidation of the Structural Uniqueness of the 4-Chlorofuro[2,3-d]pyridazine Moiety within Nitrogen-Containing Fused Heterocycles
This compound is a specific derivative within the broader class of furo[2,3-d]pyridazines. Its structure consists of a furan (B31954) ring fused to a pyridazine (B1198779) ring, with a chlorine atom attached at the 4-position of the pyridazine ring. smolecule.com This unique arrangement of atoms and functional groups confers distinct chemical and physical properties to the molecule. The presence of the electronegative chlorine atom at a key position on the pyridazine ring significantly influences the molecule's reactivity, making the 4-position susceptible to nucleophilic substitution reactions. smolecule.com This reactivity allows for the straightforward introduction of various functional groups, enabling the synthesis of a diverse library of derivatives for further investigation. The fused ring system itself creates a rigid, planar structure that can facilitate specific interactions with biological macromolecules.
| Property | Data |
| Molecular Formula | C6H3ClN2O |
| Molecular Weight | 154.56 g/mol |
| InChI | InChI=1S/C6H3ClN2O/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H |
| InChIKey | RBVQTUWMTOKWBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=C1C(=NN=C2)Cl |
Structure
3D Structure
Properties
Molecular Formula |
C6H3ClN2O |
|---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
4-chlorofuro[2,3-d]pyridazine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H |
InChI Key |
RBVQTUWMTOKWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=NC(=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorofuro 2,3 D Pyridazine and Analogous Precursors
Foundational Strategies for Furo[2,3-d]pyridazine Ring System Construction
The assembly of the furo[2,3-d]pyridazine ring system can be approached in several ways, primarily by forming the pyridazine (B1198779) ring from a furan (B31954) precursor or by attaching the furan ring to a pre-existing pyridazine framework. Multicomponent reactions also offer an efficient pathway to this heterocyclic core.
Cyclization Approaches Involving Pyridazine Ring Formation from Furan Derivatives
A prevalent strategy for constructing the furo[2,3-d]pyridazine skeleton involves the cyclocondensation of suitably functionalized furan derivatives with hydrazine (B178648) or its derivatives. This approach leverages the reactivity of dicarbonyl or related functionalities on the furan ring to form the six-membered pyridazine ring.
One common starting material is furan-2,3-dicarboxylic acid or its anhydride. The reaction of furan-2,3-dicarboxylic acid with hydrazine hydrate (B1144303) leads to the formation of furo[2,3-d]pyridazine-4,7-dione. This dione (B5365651) serves as a versatile intermediate for further functionalization. researchgate.netresearchgate.netasianpubs.org The reaction typically proceeds by heating the reactants in a suitable solvent.
Another approach starts from methyl 2-methylfuran-3-carboxylate. researchgate.net In this multi-step sequence, the methyl group is first oxidized to an aldehyde. This aldehyde then undergoes condensation with a hydrazine derivative. Subsequent hydrolysis of the ester to a carboxylic acid, followed by treatment with a dehydrating agent like thionyl chloride (SOCl₂), facilitates the cyclization to yield the N-substituted furo[2,3-d]pyridazin-4-one. researchgate.net
Detailed reaction conditions for these transformations are summarized in the following table:
| Starting Material | Reagents | Key Transformation | Product | Ref. |
| Furan-2,3-dicarboxylic acid | Hydrazine hydrate | Cyclocondensation | Furo[2,3-d]pyridazine-4,7-dione | researchgate.netresearchgate.netasianpubs.org |
| Methyl 2-methylfuran-3-carboxylate | 1. Oxidation (e.g., SeO₂) 2. Hydrazine derivative 3. Saponification (e.g., NaOH) 4. SOCl₂ | Oxidation, condensation, hydrolysis, cyclization | N-substituted furo[2,3-d]pyridazin-4-one | researchgate.net |
Methodologies for Furan Ring Annulation onto Pre-formed Pyridazine Frameworks
An alternative strategy involves the construction of the furan ring onto an existing pyridazine core. This is less commonly reported for furo[2,3-d]pyridazines specifically but can be inferred from analogous syntheses of other furopyridine systems. These methods often involve the intramolecular cyclization of a pyridazine derivative bearing a suitable side chain that can form the furan ring. For instance, a pyridazine with an adjacent hydroxyethyl (B10761427) or a protected equivalent can undergo cyclization under acidic or dehydrating conditions to form the fused furan ring.
Multicomponent Reaction Sequences Leading to the Furo[2,3-d]pyridazine Core
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex heterocyclic systems like furo[2,3-d]pyridazines in a single synthetic operation. A notable example is the one-pot, three-component synthesis of tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones. researchgate.net This reaction involves the initial formation of a 1,3-oxazol-2-hydrazone from a hydrazonoyl chloride and an isocyanoacetamide in the presence of a base like triethylamine (B128534) (TEA). This intermediate, without isolation, reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a domino sequence involving a Diels-Alder/retro-Diels-Alder reaction followed by lactamization to afford the highly substituted furo[2,3-d]pyridazin-4(5H)-one. researchgate.net
Introduction of the Chlorine Atom via Halogenation Techniques
Once the furo[2,3-d]pyridazine core, typically as a pyridazinone, is assembled, the introduction of the chlorine atom at the 4-position is a crucial step. This is generally achieved either by direct chlorination or by the conversion of a hydroxyl group.
Direct Chlorination Protocols
Direct chlorination of an unsubstituted furo[2,3-d]pyridazine is challenging due to the potential for reaction at multiple sites. However, for precursors like furo[2,3-d]pyridazine-4,7-dione, chlorination can be achieved to produce 4,7-dichlorofuro[2,3-d]pyridazine (B181504). This dichloro derivative can then be selectively reacted to yield 4-chlorofuro[2,3-d]pyridazine, for example, through selective reduction or nucleophilic substitution at the 7-position.
Conversion of Hydroxyl or Other Functional Groups to the Halo-Substituent
The most common and effective method for introducing the chlorine atom at the 4-position is through the conversion of the corresponding 4-hydroxy derivative (the tautomeric form of furo[2,3-d]pyridazin-4-one). This transformation is typically accomplished using standard chlorinating agents.
Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. distantreader.orgthegoodscentscompany.commolaid.comresearchgate.net The reaction involves heating the furo[2,3-d]pyridazin-4-one with POCl₃, often in the presence of a base such as pyridine (B92270) or N,N-dimethylaniline, or in a high-boiling solvent. This method is also applicable to the synthesis of 4,7-dichlorofuro[2,3-d]pyridazine from furo[2,3-d]pyridazine-4,7-dione.
The general reaction is as follows:
Furo[2,3-d]pyridazin-4-one + POCl₃ → this compound
A summary of chlorination reactions on pyridazinone systems is provided below:
| Substrate | Chlorinating Agent | Conditions | Product | Ref. |
| Furo[3,2-c]pyridin-4(5H)-one | POCl₃ | Reflux | 4-Chlorofuro[3,2-c]pyridine | distantreader.org |
| 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | POCl₃ | Heat | 4-Chloro-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine | researchgate.net |
| Hydroxy-heterocycles (general) | POCl₃ (equimolar) | Heat, sealed reactor | Chloro-heterocycles |
The resulting this compound is a versatile intermediate for further synthetic modifications, primarily through nucleophilic substitution of the reactive chlorine atom.
Optimization of Reaction Conditions and Synthetic Yields
The efficiency of synthesizing the furo[2,3-d]pyridazine core and introducing the critical chloro-substituent is highly dependent on the careful optimization of reaction parameters. This includes the selection of appropriate catalysts and reagents, as well as the fine-tuning of temperature and solvent systems.
The introduction of the chlorine atom at the 4-position is a pivotal step. A common method for the synthesis of related chloro-heterocycles is the chlorination of a corresponding hydroxy or oxo precursor. For instance, in the synthesis of 4-chlorofuro[2,3-d]pyrimidines, phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent. imtm.cznih.gov The synthesis of the furo[2,3-d]pyrimidinone precursor itself can be achieved by the cyclization of a substituted furan derivative with formic acid and acetic anhydride. nih.gov
For analogous furo[2,3-b]pyridine (B1315467) systems, palladium-catalyzed cross-coupling reactions are instrumental. The choice of catalyst and ligand is critical for selectivity. For example, Pd(PPh₃)₄ with cesium carbonate is effective for Suzuki reactions on aryl triflates, while a system of Pd₂(dba)₃/XPhos can be used for subsequent substitutions of a chloro group. nih.gov Nickel-catalyzed tandem syntheses also present a cost-effective, copper-free, and phosphine-free alternative for creating the furo-pyridine backbone from 2-halophenols and alkynes. mdpi.com
The selection of reagents extends to the base and other additives. In the condensation reaction to form telatinib (B1682010), which contains a furo[2,3-d]pyridazine moiety, potassium tert-butoxide is employed as a catalyst. google.com For nucleophilic aromatic substitution (SNAr) reactions on chloro-substituted heterocycles, the choice of the nucleophile and the presence of a base are determining factors for the reaction's success. mdpi.com
| Reaction Type | Catalyst/Reagent | Precursor/Substrate | Product | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃ | Furo[2,3-d]pyrimidinone | 4-Chlorofuro[2,3-d]pyrimidine | nih.gov |
| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃ | Aryl triflate furopyridine | Aryl-substituted furopyridine | nih.gov |
| Condensation | Potassium tert-butoxide | 4-chloro-anilino-7-chlorofuro[2,3-d]pyridazine derivative | Telatinib free base | google.com |
| Tandem Sonogashira-Cyclization | NiCl₂ / 5-nitro-1,10-phenanthroline | 2-Iodophenols and 1-Alkynes | 2-Substituted Furo-pyridines | mdpi.com |
Temperature and solvent play a crucial role in reaction kinetics, solubility of reagents, and ultimately, the yield and purity of the product. In the synthesis of furo[2,3-b]pyridines, attempts to use non-polar solvents at elevated temperatures showed that xylene at 170 °C could produce the desired product, albeit with moderate yields and long reaction times, which was not ideal for a practical synthesis. nih.gov
The optimization of the Pictet–Spengler reaction for synthesizing tetrahydrofuro[3,2-c]pyridines demonstrated that while initial reactions at 50 °C yielded 26% of the product, increasing the reaction time and adjusting the acidic medium significantly improved the yield. beilstein-journals.org A study on nucleophilic aromatic substitution on 4-chlorofuro[3,2-d]pyrimidine (B1591579) found that a temperature of 120 °C was optimal, as lower temperatures were hindered by poor reagent solubility. mdpi.com Similarly, the nickel-catalyzed synthesis of furo-pyridines is conducted in N,N-dimethylacetamide (DMA) at 120 °C. mdpi.com The industrial production of a telatinib intermediate specifies a reaction temperature between 50 °C and 100 °C. google.com
| Reaction/Target Compound | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine synthesis | Xylene | 170 °C | Low yield (36%) with long reaction time. | nih.gov |
| Tetrahydrofuro[3,2-c]pyridine synthesis | CH₃CN / HCl | 50 °C | Initial yield of 26%. | beilstein-journals.org |
| Nucleophilic Aromatic Substitution | PEG 400 | 120 °C | Good to excellent yields (71-99%); lower temperatures affected by poor solubility. | mdpi.com |
| Ni-catalyzed Furo-pyridine synthesis | DMA | 120 °C | Effective conditions for tandem Sonogashira coupling-cyclization. | mdpi.com |
| Telatinib intermediate synthesis | Not specified | 50-100 °C | Specified range for industrial production. | google.com |
Transitioning a synthetic route from a laboratory scale to a larger, preparative scale introduces challenges related to reaction control, purification, and cost. A key goal in scale-up is to minimize complex procedures like column chromatography. A concise, 4-step synthesis of a furo[2,3-b]pyridine core was successfully scaled up to the multi-gram level, with only one step requiring chromatographic purification. nih.gov This was achieved by carefully selecting reagents and reaction conditions that led to clean conversions and allowed for purification through extraction or crystallization.
For industrial production, process safety and simplicity are paramount. The patented method for producing telatinib mesylate highlights a process designed for large-scale manufacturing, emphasizing simple and safe operations with mild reaction conditions to ensure high purity and quality. google.com A gram-scale synthesis of a nicotinic ester derivative was also reported, where the purification method was adapted from column chromatography to a second extraction to maintain a high yield (91%) on a larger scale. thieme-connect.com
Advancements in Green Chemistry Approaches for Furo[2,3-d]pyridazine Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.id These principles are increasingly being applied to the synthesis of heterocyclic compounds like furo[2,3-d]pyridazines.
Key green chemistry strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation. For the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives, glycerol (B35011) has been employed as a green, biodegradable solvent under microwave heating, offering high yields, short reaction times, and operational simplicity without the need for a catalyst. researchgate.net Water is another excellent green solvent; a one-pot, three-component reaction to synthesize furo[2,3-d]pyrimidines was developed using water as the solvent at 50 °C, catalyzed by a very low loading of ZrOCl₂·8H₂O. nih.gov
Solvent-free, or solid-state, reactions represent a highly sustainable approach. One such method involves grinding reagents together at room temperature, which can lead to high yields (85–92%) without the need for chromatographic purification. smolecule.com Another advancement is the use of polyethylene (B3416737) glycol (PEG) 400 as a recyclable solvent for nucleophilic aromatic substitution reactions on chloro-substituted heterocycles, including a 4-chlorofuro[3,2-d]pyrimidine, leading to high yields in very short reaction times. mdpi.com Bio-based solvents like eucalyptol (B1671775) are also emerging as viable alternatives to conventional solvents for various organic transformations. mdpi.com
| Methodology | Solvent/Conditions | Target/Analog | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-assisted synthesis | Glycerol (catalyst-free) | Pyrido[2,3-d]pyrimidines | High yields, short reaction times, easy work-up. | researchgate.net |
| One-pot multicomponent reaction | Water, 50 °C, ZrOCl₂·8H₂O (2 mol%) | Furo[2,3-d]pyrimidines | Environmentally benign, efficient, low catalyst loading. | nih.gov |
| Solvent-free grinding | Room temperature | bis-1,2,4-triazolo-[4,3-b:3',4'-f]pyridazines | Energy efficient, no chromatography needed. | smolecule.com |
| Nucleophilic Aromatic Substitution | PEG 400, 120 °C | Substituted furo/thieno[3,2-d]pyrimidines | Recyclable solvent, rapid reactions, high yields. | mdpi.com |
| One-pot synthesis | Eucalyptol (bio-solvent) | Imidazo[1,2-a]pyridines | Recyclable, biomass-derived solvent. | mdpi.com |
Chemical Reactivity and Advanced Derivatization of 4 Chlorofuro 2,3 D Pyridazine
Nucleophilic Aromatic Substitution Reactions on the Furo[2,3-d]pyridazine Scaffold
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems. The 4-Chlorofuro[2,3-d]pyridazine molecule is highly amenable to this class of reactions.
The chlorine atom at the C-4 position of the furo[2,3-d]pyridazine core is highly activated towards nucleophilic displacement. This enhanced reactivity is a direct consequence of the electronic properties of the fused heterocyclic system. The pyridazine (B1198779) ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms exert a strong electron-withdrawing inductive and mesomeric effect, which significantly lowers the electron density of the ring system.
This polarization makes the C-4 carbon atom highly electrophilic and susceptible to attack by nucleophiles. The attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is the primary determinant of the reactivity. In the case of attack at C-4, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring through resonance. stackexchange.com This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating the substitution of the chlorine atom. stackexchange.com The reactivity at the C-4 position is analogous to that observed in other 4-halopyridazines and 4-halopyrimidines, which are known to readily undergo SNAr reactions. stackexchange.com
The activated nature of the C-4 chlorine atom allows for the introduction of a wide variety of functional groups through reactions with diverse nucleophiles. This versatility has been exploited to synthesize libraries of substituted furo[2,3-d]pyridazine derivatives.
Amine Nucleophiles: Primary and secondary amines, including alkylamines, anilines, and various heterocyclic amines, react readily with this compound to furnish the corresponding 4-amino derivatives. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The resulting C-N bond formation is a robust and widely used strategy in the synthesis of biologically active molecules. nih.gov
Thiol Nucleophiles: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the C-4 chlorine to form 4-thioether derivatives. These reactions provide access to sulfur-containing furo[2,3-d]pyridazine analogues.
Alkoxide and Phenoxide Nucleophiles: Alkoxides and phenoxides serve as effective oxygen-based nucleophiles, leading to the formation of 4-alkoxy and 4-aryloxy ethers, respectively. These reactions are fundamental for modifying the electronic and steric properties of the core scaffold.
The table below summarizes the SNAr reactions of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagents/Conditions | Product Type |
| Amines | Morpholine | K₂CO₃, DMF, 80 °C | 4-(Morpholin-4-yl)furo[2,3-d]pyridazine |
| Aniline | Et₃N, EtOH, reflux | 4-(Phenylamino)furo[2,3-d]pyridazine | |
| Hydrazine (B178648) Hydrate (B1144303) | EtOH, reflux | 4-Hydrazinylfuro[2,3-d]pyridazine nih.gov | |
| Thiols | Sodium thiomethoxide | MeOH, rt | 4-(Methylthio)furo[2,3-d]pyridazine |
| Thiophenol | NaH, THF, 60 °C | 4-(Phenylthio)furo[2,3-d]pyridazine | |
| Alkoxides | Sodium methoxide | MeOH, reflux | 4-Methoxyfuro[2,3-d]pyridazine |
| Phenoxides | Sodium phenoxide | DMF, 100 °C | 4-Phenoxyfuro[2,3-d]pyridazine |
Electrophilic Aromatic Substitution Reactions on the Furo[2,3-d]pyridazine Core
In stark contrast to its high reactivity towards nucleophiles, the furo[2,3-d]pyridazine system is generally resistant to electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring deactivates the entire fused system towards attack by electrophiles. libretexts.org
However, the furan (B31954) moiety is inherently more electron-rich than the pyridazine moiety. Therefore, if an EAS reaction were to occur, it would be expected to take place on the furan ring rather than the pyridazine ring. The directing effects of the fused pyridazine ring and the furan oxygen atom would likely favor substitution at the C-2 or C-3 positions. Nevertheless, forcing conditions, such as the use of strong acids and high temperatures, would be required, and such reactions may lead to low yields or decomposition of the starting material. Common EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are challenging and not commonly reported for this specific scaffold.
Oxidation and Reduction Transformations of the Fused System
The furo[2,3-d]pyridazine system can undergo various oxidation and reduction reactions, targeting either the heterocyclic rings or the substituents.
Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. N-oxidation can alter the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.
Reduction: Catalytic hydrogenation of the furo[2,3-d]pyridazine core can lead to the saturation of the pyridazine ring, yielding tetrahydro-furo[2,3-d]pyridazine derivatives. The specific outcome depends on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions (pressure, temperature). Additionally, the C-4 chlorine atom can be removed via reductive dehalogenation, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base, to yield the parent furo[2,3-d]pyridazine.
Further Cyclization and Annulation Reactions to Generate Polycyclic Systems
This compound is an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems. The strategy typically involves an initial SNAr reaction to introduce a bifunctional nucleophile at the C-4 position, followed by an intramolecular cyclization reaction.
For example, reaction with hydrazine hydrate yields 4-hydrazinylfuro[2,3-d]pyridazine. nih.gov This intermediate can then be reacted with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to construct a new pyrazole (B372694) or pyridazine ring, respectively, fused to the original scaffold. Similarly, reacting this compound with a nucleophile containing an additional amine, hydroxyl, or thiol group can set the stage for subsequent annulation reactions to form five-, six-, or seven-membered rings. researchgate.netthieme-connect.de This approach allows for the systematic construction of novel and complex polycyclic architectures with potential applications in various fields of chemical biology.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The C-Cl bond at the electron-deficient C-4 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modular approach to synthesizing highly functionalized derivatives. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents at the C-4 position. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 4-alkynyl derivatives. These products are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This cross-coupling reaction provides an alternative to classical SNAr for forming C-N bonds. It allows for the coupling of this compound with a wide range of amines, including those that are poor nucleophiles in SNAr reactions. nih.gov
Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the chloro-substrate to form a C-C bond. This method is known for its tolerance of a wide variety of functional groups.
The table below provides an overview of common palladium-catalyzed cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Bond Formed | Product Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, S-Phos, K₂CO₃ | C-C (sp²) | 4-Phenylfuro[2,3-d]pyridazine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | 4-(Phenylethynyl)furo[2,3-d]pyridazine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | 4-(Morpholin-4-yl)furo[2,3-d]pyridazine |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C-C (sp²) | 4-Vinylfuro[2,3-d]pyridazine |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (sp²) | 4-Styrylfuro[2,3-d]pyridazine |
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl moieties at the 4-position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored depending on the electronic and steric properties of the boronic acid or ester coupling partner.
While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other chloropyridazines in Suzuki-Miyaura couplings is well-established and serves as a reliable precedent. For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. It is anticipated that this compound would undergo similar transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | Dioxane | 90 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 88 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of related chloropyridazine systems.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling reaction is a cornerstone for the synthesis of aryl- and heteroaryl-alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The introduction of an alkynyl group at the 4-position of the furo[2,3-d]pyridazine core can serve as a gateway to further functionalization, for example, through cycloaddition reactions or conversion to other functional groups.
The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For this compound, this reaction would provide a direct route to 4-alkynylfuro[2,3-d]pyridazine derivatives. The efficiency of the coupling can be influenced by the nature of the alkyne, with electron-withdrawing or bulky substituents on the alkyne sometimes requiring modified conditions.
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | Diisopropylamine | DMF | 70 | 88 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 93 |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of related chloro-heterocyclic systems.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and a wide variety of primary and secondary amines. This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals. Applying this methodology to this compound allows for the direct introduction of diverse amino functionalities at the 4-position.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The reaction also requires a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 91 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LiHMDS | THF | 80 | 89 |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of related chloro-heterocyclic compounds.
Other Transition Metal-Mediated Transformations
Beyond the aforementioned cornerstone reactions, the 4-chloro-furo[2,3-d]pyridazine scaffold can likely participate in a range of other transition metal-mediated transformations. These include, but are not limited to:
Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form C-C bonds. It offers an alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.
Heck Coupling: This reaction couples the chloro-heterocycle with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a route to vinyl-substituted furo[2,3-d]pyridazines.
Cyanation: The introduction of a cyano group can be achieved through palladium- or copper-catalyzed reactions with a cyanide source, such as zinc cyanide or potassium cyanide. The resulting nitrile can be further elaborated into other functional groups like carboxylic acids, amides, or tetrazoles.
Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the introduction of carbonyl-containing functionalities, such as esters, amides, or ketones, at the 4-position.
The specific conditions for these reactions would need to be optimized for the this compound substrate, but the extensive literature on the reactivity of other chloro-heterocycles provides a strong foundation for such investigations.
Functional Group Interconversions within this compound Derivatives
Following the initial diversification of the this compound core via cross-coupling reactions, subsequent functional group interconversions on the newly introduced substituents can provide access to an even broader range of analogues. These transformations are standard synthetic organic reactions and are expected to be applicable to derivatives of the furo[2,3-d]pyridazine system.
For instance, an aryl group introduced via Suzuki-Miyaura coupling that bears a nitro substituent can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or diazotization. A terminal alkyne installed via Sonogashira coupling can undergo hydration to form a methyl ketone or participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. An amino group introduced by Buchwald-Hartwig amination can be alkylated, acylated, or used as a directing group for further functionalization of the molecule.
The furan and pyridazine rings of the core structure are generally stable to a wide range of reaction conditions, allowing for selective manipulation of functional groups on appended side chains. However, care must be taken with strongly acidic or basic conditions, which could potentially lead to degradation of the heterocyclic core. The specific nature of the substituents will dictate the appropriate reagents and conditions for these interconversions, following the established principles of organic synthesis.
Advanced Spectroscopic and Analytical Characterization of 4 Chlorofuro 2,3 D Pyridazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-Chlorofuro[2,3-d]pyridazine, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the successful synthesis and for the complete assignment of all proton and carbon signals.
In a hypothetical 4-amino-furo[2,3-d]pyridazine derivative, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) and pyridazine (B1198779) rings. The protons on the furan moiety (H-2 and H-3) would likely appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic nature of the substituent at the 4-position. The amino group protons would typically present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with distinct signals anticipated for each carbon atom in the heterocyclic core. The carbon atom attached to the chlorine (C-4) would exhibit a characteristic chemical shift, and its signal would be absent in the spectra of derivatives where the chlorine has been substituted. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical 4-Amino-furo[2,3-d]pyridazine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.50 - 7.80 (d) | - |
| H-3 | 6.80 - 7.10 (d) | - |
| NH₂ | 5.00 - 6.00 (br s) | - |
| C-2 | - | 120.0 - 125.0 |
| C-3 | - | 105.0 - 110.0 |
| C-3a | - | 140.0 - 145.0 |
| C-4 | - | 150.0 - 155.0 |
| C-7 | - | 130.0 - 135.0 |
| C-7a | - | 145.0 - 150.0 |
(Note: These are predicted values and may vary based on the solvent and specific substituents.)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For derivatives of this compound, HRMS is essential to verify that the synthesized compound has the correct molecular formula.
The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₆H₃ClN₂O), the expected exact mass would be calculated, and the experimental HRMS data would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.
Table 2: HRMS Data for a Hypothetical 4-Aryl-furo[2,3-d]pyridazine Derivative
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-(Phenylamino)furo[2,3-d]pyridazine | C₁₂H₉N₃O | 212.0718 | 212.0721 |
| 4-(4-Methoxyphenylamino)furo[2,3-d]pyridazine | C₁₃H₁₁N₃O₂ | 242.0824 | 242.0822 |
(Note: This is illustrative data based on related compounds.)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural features. In the characterization of this compound derivatives, IR spectroscopy would be used to verify the presence of the furo[2,3-d]pyridazine core and to identify the functional groups introduced at the 4-position.
The IR spectrum of the parent this compound would be expected to show characteristic absorptions for the C-Cl bond, typically in the range of 800-600 cm⁻¹. The spectrum would also display bands corresponding to the C=N and C=C stretching vibrations of the pyridazine ring, and the C-O-C stretching of the furan ring. When the chlorine atom is replaced by other functional groups, new characteristic peaks will appear in the IR spectrum. For example, a 4-amino derivative would show N-H stretching vibrations in the 3500-3300 cm⁻¹ region, while a 4-cyano derivative would exhibit a sharp C≡N stretching band around 2230-2210 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Functionalized Furo[2,3-d]pyridazine Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H (amine) | 3500 - 3300 (stretch) |
| C=O (amide) | 1680 - 1630 (stretch) |
| C≡N (nitrile) | 2230 - 2210 (stretch) |
| C-Cl (chloro) | 800 - 600 (stretch) |
| C-O-C (furan) | 1250 - 1050 (stretch) |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a novel derivative of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal structural confirmation.
The resulting crystal structure would reveal the planarity of the fused furo[2,3-d]pyridazine ring system and the precise orientation of the substituent at the 4-position relative to the core. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. While obtaining suitable crystals can be challenging, the detailed structural information provided by X-ray crystallography is invaluable for validating the structures of new chemical entities.
Table 4: Illustrative Crystallographic Data for a Fused Pyridazine Derivative
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 987.6 |
| Z | 4 |
(Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.)
Computational and Theoretical Investigations of 4 Chlorofuro 2,3 D Pyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of 4-Chlorofuro[2,3-d]pyridazine at the electronic level. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules like this compound. Calculations are often performed using Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set, such as 6-31G*. gsconlinepress.com These calculations yield optimized molecular geometry and a host of electronic descriptors that quantify the molecule's reactivity and stability. gsconlinepress.comscielo.br
Key molecular properties derived from DFT calculations for pyridazine (B1198779) derivatives include total energy, dipole moment (μ), electronegativity (χ), chemical potential (µ), global hardness (η), and global softness (S). gsconlinepress.comchemrxiv.org The principle of chemical hardness suggests that a more stable system will have a larger hardness value. gsconlinepress.com For substituted pyridazines, these parameters provide a quantitative basis for comparing their potential as, for example, corrosion inhibitors or biologically active agents. gsconlinepress.com
| Parameter | This compound (Hypothetical) | Furo[2,3-d]pyridazine (Unsubstituted) (Hypothetical) | Definition |
|---|---|---|---|
| Total Energy (a.u.) | -785.45 | -325.12 | The total energy of the molecule in its optimized geometry. |
| Dipole Moment (μ) (Debye) | 3.15 | 2.50 | A measure of the molecule's overall polarity. |
| Global Hardness (η) (eV) | 1.98 | 2.15 | Resistance to change in electron distribution or charge transfer. gsconlinepress.com |
| Global Softness (s) (eV⁻¹) | 0.51 | 0.47 | The reciprocal of global hardness, indicating higher reactivity. gsconlinepress.com |
| Electronegativity (χ) (eV) | 4.12 | 3.95 | The power of an atom or molecule to attract electrons. |
| Electrophilicity Index (ω) (eV) | 4.29 | 3.61 | A measure of the energy lowering due to maximal electron flow. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orglibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scielo.brmalayajournal.org
For chloro-substituted diazines like 4-chloropyridazine (B92835), a substructure of the target molecule, FMO analysis is key to predicting its reactivity in nucleophilic substitution reactions. wuxiapptec.com In some cases, the LUMO may not have a significant lobe on the carbon atom bearing the chlorine. Instead, the LUMO+1 (the next lowest unoccupied molecular orbital) may be the relevant orbital for accepting electrons during a nucleophilic attack. wuxiapptec.com For 4-chloropyridazine specifically, both LUMO and LUMO+1 have lobes near the C-Cl carbon, but calculations of activation energies have shown that using LUMO+1 provides a better correlation with observed reactivity trends. wuxiapptec.com This highlights the necessity of carefully selecting the appropriate frontier orbital for reactivity predictions in such heterocyclic systems. wuxiapptec.com
Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (FT-IR) and Raman (FT-Raman) spectra by calculating the vibrational frequencies of the molecule. chemrxiv.org The calculated wavenumbers are often scaled to correct for anharmonicity and basis set deficiencies, and potential energy distribution (PED) analysis is used to assign specific vibrational modes. chemrxiv.org
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated and have been shown to correlate well with experimental values for various heterocyclic compounds. scielo.br
Electronic Spectroscopy: TD-DFT calculations are employed to predict electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals. researchgate.net This can help elucidate how different substituents on the furo[2,3-d]pyridazine core affect its absorption properties. researchgate.net
Molecular Modeling and Docking Studies for Ligand-Target Interaction Hypothesis Generation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in generating hypotheses about the molecular basis of a compound's biological activity. For this compound and its derivatives, docking studies can suggest potential protein targets and guide the design of more potent and selective inhibitors.
Given the structural similarities to other biologically active pyridazine-containing scaffolds, potential targets for docking studies could include cyclooxygenases (COX-1/COX-2), various protein kinases (e.g., VEGFR-2, HER-2), and bacterial enzymes like DNA gyrase. mdpi.comresearchgate.netmdpi.comrsc.org The output of a docking simulation includes a binding score or affinity (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. mdpi.com Analysis of the pose reveals key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov For instance, in studies of related inhibitors, hydrogen bonds with residues like Tyr355 and Arg120 in the COX active site were found to be crucial for binding. mdpi.com
| Protein Target (PDB ID) | Potential Biological Activity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| COX-2 (e.g., 4M11) | Anti-inflammatory | -8.5 | Arg120, Tyr355, Met522 |
| VEGFR-2 (e.g., 4ASD) | Anticancer | -9.2 | Cys919, Asp1046 |
| HER-2 (e.g., 3PP0) | Anticancer | -8.9 | Thr798, Met801 |
| E. coli DNA Gyrase B (e.g., 4KFG) | Antibacterial | -7.8 | Asp81, Gly85 |
Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies for Scaffold Design
Pharmacophore modeling and 3D-QSAR are ligand-based design strategies that distill the essential structural features of a series of active molecules into a predictive model. nih.gov These models are invaluable for designing new molecules with improved activity and for virtual screening of compound libraries.
A pharmacophore model for a series of furo[2,3-d]pyridazine derivatives would identify the spatial arrangement of key chemical features required for biological activity. These features typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.gov For example, a successful pharmacophore hypothesis for a set of PDE4 inhibitors was characterized as AHHRR, consisting of one acceptor, two hydrophobic groups, and two aromatic rings. nih.gov
Once a pharmacophore model is established, it can be used to build a 3D-QSAR model. This involves aligning the set of active molecules to the pharmacophore and then using statistical methods to correlate their 3D properties (e.g., steric and electrostatic fields) with their biological activities. researchgate.net The results are often visualized as contour maps, which show regions where, for instance, bulky or electropositive groups would increase or decrease activity, thereby providing clear guidance for the rational design of the furo[2,3-d]pyridazine scaffold. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the Furo[2,3-d]pyridazine Core
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the this compound scaffold in a simulated physiological environment. mdpi.com An MD simulation can be used to assess the stability of a docked pose over time, revealing whether the key interactions predicted by docking are maintained. nih.gov It also allows for the study of the flexibility of the ligand and the protein, providing a more realistic picture of the binding event and helping to confirm the reliability of the active conformation identified through other modeling techniques. nih.govmdpi.com
Strategic Applications of the Furo 2,3 D Pyridazine Scaffold in Chemical Biology Research
Design and Synthesis of Rational Compound Libraries Based on the Furo[2,3-d]pyridazine Core
The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the high-throughput screening of molecules to identify new biological activities. The 4-Chlorofuro[2,3-d]pyridazine molecule is an excellent starting point for library synthesis due to the reactivity of the chloro-substituent, which can be readily displaced by a variety of nucleophiles.
Synthetic strategies often involve nucleophilic aromatic substitution reactions where the chlorine atom is replaced by amines, thiols, or alcohols. This approach facilitates the introduction of a wide array of functional groups, each bestowing unique physicochemical properties upon the resulting molecule. For instance, reacting this compound with a diverse set of primary and secondary amines can generate a library of 4-amino-furo[2,3-d]pyridazine derivatives. These reactions are often facilitated by a base and can be performed in various solvents, allowing for optimization and adaptation to different scales.
Below is an interactive data table illustrating the synthesis of a hypothetical library from this compound.
| Reactant A | Nucleophile | Resulting Compound | Potential Functional Class |
| This compound | Aniline | 4-(Phenylamino)furo[2,3-d]pyridazine | Kinase Inhibitor Scaffold |
| This compound | Morpholine | 4-Morpholinofuro[2,3-d]pyridazine | Solubilizing Group |
| This compound | Ethanethiol | 4-(Ethylthio)furo[2,3-d]pyridazine | Enzyme Inhibitor Moiety |
| This compound | Sodium Methoxide | 4-Methoxyfuro[2,3-d]pyridazine | Hydrogen Bond Acceptor |
Methodological Approaches to Structure-Activity Relationship (SAR) Investigations of Derived Compounds
Following the synthesis and biological screening of a compound library, Structure-Activity Relationship (SAR) studies are crucial to understand how chemical structure correlates with biological activity. nih.gov SAR provides insights into which parts of a molecule are essential for its function, guiding the design of more potent and selective compounds.
For the furo[2,3-d]pyridazine scaffold, SAR studies typically involve systematically modifying different positions of the ring system and the substituents introduced at the 4-position. Key questions addressed in SAR studies include:
The influence of the substituent at the 4-position: How do the size, lipophilicity, and electronic properties of the group replacing the chlorine atom affect biological activity? For example, replacing the chlorine with a small hydrogen bond donor might enhance binding to a target protein, whereas a bulky hydrophobic group may be detrimental.
Modification of the furo[2,3-d]pyridazine core: Are the furan (B31954) oxygen or the pyridazine (B1198779) nitrogens essential for activity? Substitutions on the furan or pyridazine rings can probe the necessity of these features.
Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed to build predictive models based on experimental data. semanticscholar.org These models can help prioritize the synthesis of new analogs with a higher probability of being active.
| Position of Variation | Type of Modification | General Impact on Activity | Example Rationale |
| C4-Position | Introduction of substituted anilines | Highly variable; can significantly increase or decrease potency. | Allows for probing of a hydrophobic pocket and hydrogen bonding interactions within the target's active site. |
| C4-Position | Addition of small aliphatic amines | Often improves solubility and can modulate activity. | Can form key salt-bridge interactions or improve pharmacokinetic properties. |
| Furan Ring | Substitution at C2 or C3 | Generally leads to a decrease in activity. | Suggests that the planarity and specific electronic nature of the unsubstituted furan ring are important for target recognition. |
| Pyridazine Ring | Isomeric replacement of nitrogen atoms | Can alter the hydrogen bonding pattern and overall geometry. | Modulates the molecule's dipole moment and ability to act as a hydrogen bond acceptor. |
Development of Chemical Probes for Biological Target Identification and Validation
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The furo[2,3-d]pyridazine scaffold can be optimized to generate potent and selective chemical probes.
The development process begins with a "hit" compound, often identified from a library screen. This hit undergoes medicinal chemistry optimization to improve its potency and selectivity. Once a suitable probe candidate is developed, it can be further modified by attaching a reporter tag, such as:
A fluorescent dye: To visualize the subcellular localization of the target protein.
A biotin (B1667282) tag: For affinity purification of the target protein and its binding partners.
A photo-activatable crosslinker: To covalently link the probe to its target upon light irradiation, facilitating target identification.
These tagged probes are invaluable tools for validating a protein as a potential drug target and for elucidating its role in biological pathways.
Strategies for Bioisosteric Replacement and Analog Design within the Furo[2,3-d]pyridazine System
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.com This involves replacing an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com
Within the furo[2,3-d]pyridazine system, several bioisosteric replacements can be envisioned:
Scaffold Hopping: The entire furo[2,3-d]pyridazine core can be replaced with other bicyclic heteroaromatics like pyrazolo[3,4-d]pyrimidines or thieno[2,3-d]pyridazines to explore new chemical space and potentially discover novel biological activities. researchgate.net
Ring Atom Replacement: The oxygen atom in the furan ring could be replaced with a sulfur atom (to give a thienopyridazine) or an N-R group (to give a pyrrolopyridazine). These changes can subtly alter the electronics and hydrogen-bonding capabilities of the scaffold.
Functional Group Isosteres: The chlorine atom at the 4-position can be replaced with other groups of similar size and electronics, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, to modulate its reactivity and interaction with target proteins.
These strategies allow chemists to fine-tune the properties of the molecule to achieve the desired biological effect while potentially overcoming issues like poor metabolic stability or off-target toxicity.
| Original Scaffold/Group | Bioisosteric Replacement | Potential Advantage |
| Furo[2,3-d]pyridazine | Thieno[2,3-d]pyridazine | Altered metabolic profile, different electronic properties. |
| Furo[2,3-d]pyridazine | Pyrrolo[2,3-d]pyridazine | Introduction of a hydrogen bond donor/acceptor site. |
| Furan Oxygen | Sulfur Atom | Increased lipophilicity, potential for new sulfur-aromatic interactions. |
| C4-Chlorine | C4-Trifluoromethyl | Increased metabolic stability, acts as a strong electron-withdrawing group. |
Future Research Directions for this compound: An Exploration of Uncharted Chemical Territory
The furo[2,3-d]pyridazine scaffold represents a compelling yet underexplored area of heterocyclic chemistry. As a key building block, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. The strategic placement of a chloro-substituent on the electron-deficient pyridazine ring provides a reactive handle for extensive chemical modification. This article outlines promising future research directions and unexplored avenues for this compound, focusing on synthetic accessibility, chemical reactivity, advanced manufacturing techniques, computational modeling, and materials science applications.
Q & A
Q. What are the optimal synthetic routes for 4-Chlorofuro[2,3-d]pyridazine, and how can reaction yields be improved?
The synthesis of fused heterocycles like this compound often involves cyclization reactions. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency for structurally similar pyridazine derivatives, reducing reaction times and improving yields compared to conventional heating . Key steps include:
- Precursor selection : Use halogenated pyridazine intermediates (e.g., 3,6-dichloropyridazine) to facilitate regioselective functionalization.
- Catalyst optimization : Palladium or copper catalysts may improve cross-coupling steps.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products.
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : and NMR to confirm the fused ring system and substituent positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine’s signature) .
- Melting point analysis : Compare experimental values (e.g., 41–42°C for analogs like 4-Chlorofuro[3,2-c]pyridine) to literature data to assess crystallinity .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations can model electronic properties:
- Electrophilic centers : Identify electron-deficient carbons (e.g., C-4 in pyridazine) prone to nucleophilic attack.
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .
- Regioselectivity : Compare activation energies for competing pathways (e.g., substitution at C-4 vs. C-6) to guide experimental design .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Batch variability analysis : Use LC-MS to detect impurities (e.g., dechlorinated byproducts) that may skew bioassay results .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing chlorine with fluorine) to isolate pharmacophoric features .
- Orthogonal assays : Validate hits using independent methods (e.g., SPR binding vs. cellular cytotoxicity) to confirm target engagement .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
- Metabolite profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., hydroxylation at the furan ring) .
- Light sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .
Q. What advanced techniques are used to analyze intermolecular interactions of this compound in supramolecular assemblies?
- X-ray crystallography : Resolve crystal packing motifs (e.g., π-π stacking between pyridazine rings) .
- Surface plasmon resonance (SPR) : Quantify binding affinities with protein targets (e.g., kinases) in real-time .
- Dynamic light scattering (DLS) : Monitor self-assembly in solution to detect nanoaggregates .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in aqueous media for in vitro studies?
Q. What experimental controls are essential when evaluating the compound’s potential as a kinase inhibitor?
- Positive controls : Include known kinase inhibitors (e.g., staurosporine) to validate assay conditions.
- Off-target profiling : Screen against a panel of unrelated enzymes (e.g., phosphatases) to confirm selectivity .
- Cellular cytotoxicity assays : Use MTT or ATP-based assays to distinguish kinase inhibition from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
